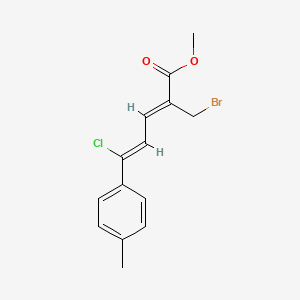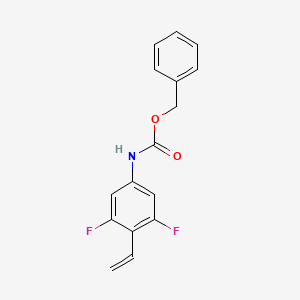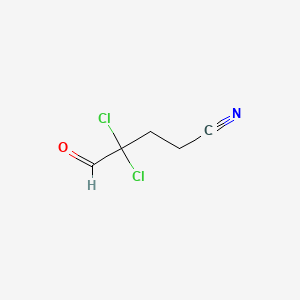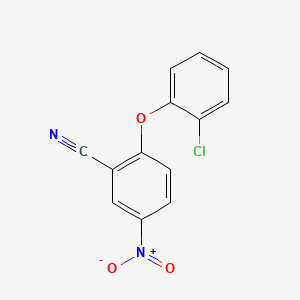![molecular formula C17H16N4O3 B15174907 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxypyridinyl Moiety: This step involves the reaction of 6-methoxypyridine with suitable reagents to introduce the methoxypyridinyl group.
Indazole Formation: The indazole core is synthesized through cyclization reactions involving hydrazines and aldehydes.
Nitration: The final step involves the nitration of the indazole ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxypyridinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxypyridinyl moiety may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopropyl-1-[(6-chloropyridin-2-yl)methyl]-4-nitroindazole
- 3-Cyclopropyl-1-[(6-methoxypyridin-3-yl)methyl]-4-nitroindazole
- 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-aminoindazole
Uniqueness
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is unique due to the presence of the methoxypyridinyl group, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl group and the nitroindazole core further distinguishes it from similar compounds, potentially leading to unique applications in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H16N4O3 |
|---|---|
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
3-cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole |
InChI |
InChI=1S/C17H16N4O3/c1-24-15-7-2-4-12(18-15)10-20-13-5-3-6-14(21(22)23)16(13)17(19-20)11-8-9-11/h2-7,11H,8-10H2,1H3 |
Clave InChI |
VMXHPGDTXBDPPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)

![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)



![1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15174889.png)
![Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174902.png)
![6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-](/img/structure/B15174908.png)
